molecular formula C16H14F3N5O2 B15089696 2-(2,4-Difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

2-(2,4-Difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B15089696
M. Wt: 365.31 g/mol
InChI Key: KPLFPLUCFPRUHU-UHFFFAOYSA-N
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Description

Voriconazole-d3 N-Oxide is a deuterated derivative of voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of voriconazole. Voriconazole itself is widely used to treat serious fungal infections, including invasive aspergillosis and candidemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of voriconazole. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of Voriconazole-d3 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Voriconazole-d3 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents like thionyl chloride

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Voriconazole-d3 N-Oxide, which are often used to study the compound’s metabolic pathways.

Scientific Research Applications

Voriconazole-d3 N-Oxide is extensively used in scientific research to understand the pharmacokinetics and metabolism of voriconazole. Its applications include:

    Chemistry: Studying the compound’s chemical properties and reactions.

    Biology: Investigating its effects on fungal cells and its role in antifungal activity.

    Medicine: Understanding its pharmacokinetics to optimize voriconazole dosing regimens.

    Industry: Developing new antifungal agents and improving existing formulations.

Mechanism of Action

Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme 14-alpha sterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts the fungal cell membrane’s integrity, leading to cell lysis and death. The compound’s molecular targets include cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, which are involved in its metabolism.

Comparison with Similar Compounds

Voriconazole-d3 N-Oxide is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:

    Voriconazole: The parent compound, widely used as an antifungal medication.

    Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

    Itraconazole: A triazole antifungal with a broader spectrum of activity but different metabolic pathways.

Voriconazole-d3 N-Oxide’s uniqueness lies in its ability to provide detailed insights into voriconazole’s metabolism, making it an essential compound in pharmacokinetic research.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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